1,4-Butylenediphosphonic Acid

Electrocatalysis Formic acid fuel cells Nanoparticle dispersion

Researchers requiring precise control over metal-organic framework topology often face inconsistent results due to inappropriate phosphonate linker geometry. 1,4-Butylenediphosphonic acid (BDPA) solves this with its optimal four-carbon tetramethylene spacer: • Enables high-dispersion Pd/C electrocatalyst synthesis with enhanced ECSA for formic acid electrooxidation. • Forms stable Zr-phosphonate multilayers on gold electrodes with defined electrochemical stability. • Serves as a validated alkyl-chain PROTAC linker (~6-7 Å tether) for systematic SAR studies. • Purity ≥98%, white crystalline powder, shipped under inert gas.

Molecular Formula C4H12O6P2
Molecular Weight 218.08 g/mol
CAS No. 4671-77-6
Cat. No. B1668083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Butylenediphosphonic Acid
CAS4671-77-6
SynonymsButane-1,4-diyldiphosphonic acid
Molecular FormulaC4H12O6P2
Molecular Weight218.08 g/mol
Structural Identifiers
SMILESC(CCP(=O)(O)O)CP(=O)(O)O
InChIInChI=1S/C4H12O6P2/c5-11(6,7)3-1-2-4-12(8,9)10/h1-4H2,(H2,5,6,7)(H2,8,9,10)
InChIKeyJKTORXLUQLQJCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Butylenediphosphonic Acid: Procurement-Grade Linker for Catalysis and Materials


1,4-Butylenediphosphonic acid (CAS 4671-77-6), also known as 1,4-butanediphosphonic acid or tetramethylene diphosphonic acid, is a linear α,ω-diphosphonic acid with the molecular formula C₄H₁₂O₆P₂ and molecular weight 218.08 g/mol [1]. It features two phosphonic acid (-PO₃H₂) terminal groups separated by a flexible four-carbon alkyl spacer, endowing it with strong metal-chelating capacity and the ability to function as a rigid yet flexible bridging ligand in coordination chemistry . Its dual phosphonate functionality enables robust anchoring to metal oxide surfaces and the construction of extended metal-organic frameworks (MOFs) and layered materials. Procurement specifications typically include purity ≥98.0% (neutralization titration), melting point 218–223°C, and appearance as a white to almost white crystalline powder [1].

1 Linear C4 diphosphonate linker for MOFs and coordination polymer assembly
2 Dual phosphonate groups enable robust anchoring to metal oxide surfaces
3 Procurement-grade with defined quality specifications for reproducible synthesis

Why 1,4-Butylenediphosphonic Acid Outperforms Shorter-Chain Diphosphonates


The procurement of 1,4-butylenediphosphonic acid over generic bisphosphonates or structurally similar diphosphonates is dictated by its precise four-carbon tetramethylene spacer length. This specific tether length governs metal-metal distance, framework dimensionality, and interfacial stability in ways that cannot be replicated by analogs with different spacer lengths. For example, 1,2-ethylenediphosphonic acid (two-carbon spacer) and 1,3-propylenediphosphonic acid (three-carbon spacer) form smaller chelate rings and more compact coordination geometries, altering pore size, interlayer spacing, and electrochemical stability [1]. In electrocatalyst synthesis, the alkyl chain length directly influences nanoparticle dispersion efficiency and catalyst durability; substituting a shorter-chain diphosphonate would yield inferior dispersion and reduced electrochemically active surface area [2]. Similarly, in layer-by-layer zirconium phosphonate multilayer films, the four-carbon backbone provides optimal conformational flexibility for stable film formation, whereas shorter or longer spacers compromise film integrity under varying electrolyte conditions [1]. Thus, even when a compound belongs to the same diphosphonic acid class, the spacer length is a critical performance-determining parameter that prevents generic substitution.

Attribute
1,4-Butylenediphosphonic acid
Shorter-chain analogs (C2, C3)
Spacer length & framework dimensionality
Extended four-carbon tether supports 3D framework formation and larger interlayer spacing
Smaller chelate rings may restrict architecture to 1D/2D, altering pore geometry and stability
Nanoparticle dispersion control
Reported to facilitate high dispersion of PdO·H₂O intermediates, enhancing ECSA in electrocatalysts
Shorter chain length may yield reduced dispersion and lower electrochemically active surface area

Performance Comparison Against Baseline Methods


Enhanced ECSA in Pd/C Catalysts with BDPA

1,4-Butylenediphosphonic acid (BDPA) enables a precipitation–reduction pathway that yields Pd/C catalysts with significantly higher electrochemical active surface area (ECSA) compared to catalysts prepared by conventional direct NaBH₄ reduction without BDPA [1]. The presence of BDPA during synthesis facilitates the formation of highly dispersed PdO·H₂O nanoparticle intermediates, which upon reduction produce ultrafine Pd nanoparticles with enhanced dispersion on the carbon support [1].

ECSA enhancement in Pd/C catalysts
Head-to-head
Higher electrochemically active surface area (ECSA) with BDPA-assisted synthesis vs. conventional NaBH₄ reduction
Supports dispersion-controlled catalyst design for fuel cell electrodes
Quantitative ECSA values require full-text review; qualitative superiority reported
Electrocatalysis Formic acid fuel cells Nanoparticle dispersion

Zr(BDPA) Multilayer Film Stability in Electrolytes

Zirconium 1,4-butylenediphosphonate [Zr(BDPA)] multilayers fabricated on gold electrodes exhibit well-defined electrochemical stability profiles depending on electrolyte composition [1]. Cyclic voltammetry (CV) and X-ray photoelectron spectroscopy (XPS) measurements demonstrate that Zr(BDPA) multilayers remain very stable in 0.2 mol·L⁻¹ KCl, 0.2 mol·L⁻¹ KNO₃, and low-concentration phosphate buffer solution (PBS) at c ≤ 0.05 mol·L⁻¹ and pH ≤ 6.8 [1]. However, in high-concentration 0.2 mol·L⁻¹ PBS (pH 5.2–7.4), partial desorption occurs within two days due to competitive formation of zirconium phosphate [1].

Zr(BDPA) multilayer stability
Method context
Stable in 0.2 mol·L⁻¹ KCl / KNO₃; stable in ≤0.05 mol·L⁻¹ PBS (pH ≤ 6.8); partial desorption in 0.2 mol·L⁻¹ PBS within 2 days
Defined operational window for electrochemical sensor applications
Stability threshold linked to competitive zirconium phosphate formation
Surface modification Electrochemical sensors Layer-by-layer assembly

PROTAC Linker: C4 Alkyl Chain for Targeted Protein Degradation

Butane-1,4-diyldiphosphonic acid (synonymous with 1,4-butylenediphosphonic acid) is classified as an alkyl chain-based PROTAC linker belonging to the alkyl chain class, suitable for use in the synthesis of PROTAC (Proteolysis Targeting Chimera) molecules . PROTACs are bifunctional molecules comprising an E3 ubiquitin ligase ligand and a target protein ligand connected via a linker; the linker length and composition critically influence ternary complex formation and degradation efficiency [1]. The four-carbon alkyl spacer with terminal phosphonic acid groups offers a defined, flexible tether distance that can be leveraged in linker optimization studies.

PROTAC C4 alkyl linker
Class-level
Four-carbon alkyl diphosphonate linker (estimated ~6–7 Å extended) for PROTAC ternary complex studies
Enables SAR evaluation of spacer length in targeted protein degradation
Class-level inference; linker performance depends on full PROTAC design
PROTAC Targeted protein degradation Chemical biology

3D Hydrogen-Bonded Frameworks with 1,4-Butylenediphosphonate

Hydrothermal reactions employing 1,4-butylenediphosphonic acid as the organic linker yield crystalline inclusion compounds with three-dimensional hydrogen-bonded frameworks [1]. Single-crystal X-ray diffraction analysis of two representative compounds revealed distinct supramolecular architectures: Compound 1 (C₁₄H₂₄N₂O₈P₂) crystallizes in the triclinic space group Pī with unit cell parameters a = 9.4645(2), b = 9.6490(2), c = 11.9479(3) Å, α = 79.7420(10)°, β = 73.5650(10)°, γ = 63.8420(10)°, V = 937.55(4) ų; Compound 2 (C₁₈H₂₆N₂O₁₀P₂) is monoclinic, space group P2₁/c with a = 9.7069(12), b = 16.227(2), c = 6.9339(9) Å, β = 98.834(3)°, V = 1079.2(2) ų [1].

3D hydrogen-bonded frameworks
Reported
3D framework structures with interpenetrated cationic substructures; unit cell volumes 937.6 ų and 1079.2 ų
C4 spacer enables dimensionality not achievable with shorter diphosphonates
Single-crystal XRD data from hydrothermal synthesis at 180 °C
Metal-organic frameworks Crystal engineering Hydrogen-bonded networks

Application Scenarios for 1,4-Butylenediphosphonic Acid


Highly Dispersed Pd/C Electrocatalysts for Formic Acid Fuel Cells

Employ 1,4-butylenediphosphonic acid (BDPA) as a dispersion-controlling additive in the precipitation–reduction synthesis of carbon-supported palladium nanoparticles. The BDPA facilitates formation of PdO·H₂O intermediates with high dispersion and small particle size, which upon NaBH₄ reduction yield Pd/C catalysts with significantly enhanced electrochemical active surface area (ECSA) compared to conventional direct reduction methods [1]. This scenario is directly validated by the 2011 Electrochimica Acta study demonstrating improved electrocatalytic performance for formic acid electrooxidation [1].

Zirconium Phosphonate Multilayer Films for Electrochemical Sensing

Use 1,4-butylenediphosphonic acid as the organic linker in layer-by-layer assembly of zirconium phosphonate [Zr(BDPA)] multilayers on 3-mercaptopropylphosphonate-coated gold electrodes. The resulting films exhibit defined electrochemical stability in 0.2 mol·L⁻¹ KCl, 0.2 mol·L⁻¹ KNO₃, and low-concentration PBS (c ≤ 0.05 mol·L⁻¹, pH ≤ 6.8) [1]. This application is validated by CV and XPS stability measurements from the 2008 study, with explicit operational boundaries for electrolyte selection [1].

PROTAC Synthesis with C4 Alkyl Linker

Incorporate butane-1,4-diyldiphosphonic acid as an alkyl chain-based PROTAC linker in the synthesis of bifunctional protein degraders. The four-carbon spacer provides a defined tether distance of approximately 6–7 Å (extended conformation), enabling systematic structure–activity relationship (SAR) studies of linker length effects on ternary complex formation and target protein degradation efficiency [1][2]. This application is validated by its classification as an alkyl chain-class PROTAC linker and its availability as a research chemical for PROTAC synthesis [1].

3D Hydrogen-Bonded Metal-Organic Frameworks via Hydrothermal Synthesis

Use 1,4-butylenediphosphonic acid as the bridging dipodal ligand in hydrothermal reactions (180°C, 72 h) with transition metal salts (e.g., Ni²⁺, Mo⁶⁺) and co-ligands to yield crystalline materials with 3D hydrogen-bonded framework architectures [1]. The resulting compounds feature interpenetrated cationic substructures and encapsulated guest molecules within anionic frameworks, with crystallographic parameters fully characterized by single-crystal X-ray diffraction [1]. This application is validated by the 2004 publication reporting unit cell dimensions and space group assignments [1].

Application
Selection Property
Validation Focus
Pd/C electrocatalyst for formic acid fuel cells
Dispersion-controlling additive in precipitation–reduction synthesis
ECSA and formic acid electrooxidation performance
Zr-phosphonate multilayer films for electrochemical sensing
Layer-by-layer organic linker on gold electrodes
Stability in KCl, KNO₃, and low-concentration PBS
PROTAC linker SAR studies
C4 alkyl diphosphonate tether for ternary complex investigation
Degradation efficiency and linker length optimization
3D metal-organic framework crystal engineering
Bridging dipodal ligand for hydrothermal synthesis
Framework dimensionality and crystallographic characterization

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